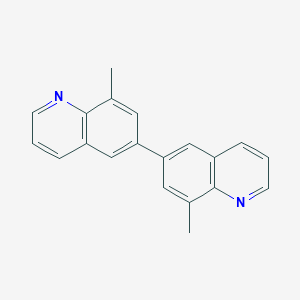

8,8'-Dimethyl-6,6'-biquinoline

Description

8,8'-Dimethyl-6,6'-biquinoline (CAS: Not explicitly provided; structurally analogous to 6,6'-biquinoline derivatives) is a bidentate ligand featuring two quinoline rings linked at the 6,6'-positions, with methyl substituents at the 8,8'-positions. This compound belongs to the broader class of biquinoline ligands, which are widely used in coordination chemistry, polymer science, and materials engineering due to their rigid aromatic frameworks and strong metal-binding capabilities. The methyl groups at the 8,8'-positions introduce steric and electronic modifications that differentiate it from other biquinoline derivatives, impacting its solubility, conformational flexibility, and metal-ligand coordination behavior .

Properties

CAS No. |

854454-35-6 |

|---|---|

Molecular Formula |

C20H16N2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

8-methyl-6-(8-methylquinolin-6-yl)quinoline |

InChI |

InChI=1S/C20H16N2/c1-13-9-17(11-15-5-3-7-21-19(13)15)18-10-14(2)20-16(12-18)6-4-8-22-20/h3-12H,1-2H3 |

InChI Key |

ZRYOXEZJYVKFMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)C3=CC4=C(C(=C3)C)N=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8’-Dimethyl-6,6’-biquinoline typically involves the coupling of two quinoline units. One common method is the Pfitzinger reaction, which involves the reaction of isatins with acetoin in a strongly alkaline medium . The reaction conditions often require prolonged heating to ensure complete conversion.

Industrial Production Methods: Industrial production of 8,8’-Dimethyl-6,6’-biquinoline may involve optimized versions of laboratory-scale synthesis methods. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8,8’-Dimethyl-6,6’-biquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Halogenated or nitro-substituted quinolines.

Scientific Research Applications

8,8’-Dimethyl-6,6’-biquinoline has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s disease.

Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 8,8’-Dimethyl-6,6’-biquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that exhibit unique electronic and photophysical properties. These complexes can participate in redox reactions, influencing various biochemical pathways . The presence of methyl groups enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 8,8'-Dimethyl-6,6'-biquinoline and their distinguishing features:

Substituent Effects on Properties

- Steric Hindrance: The 8,8'-methyl groups in 8,8'-Dimethyl-6,6'-biquinoline impose greater steric bulk compared to 6,6'-dimethyl derivatives. This reduces conformational flexibility in polymer chains, as observed in polyamidoimide acid (PAIA) membranes, where methyl groups increase selectivity in methanol/dimethyl carbonate separation .

- Electronic Effects: Methyl groups at the 8,8'-positions may slightly donate electron density to the quinoline rings, altering redox potentials in metal complexes. For example, Ru(II) complexes with 6,6'-dimethyl-2,2'-bipyridine ligands exhibit redshifted emission compared to non-methylated analogues .

Performance in Polymer Membranes

- Rigidity vs. Flexibility: Polymers incorporating 6,6'-biquinoline-6,6'-dicarboxylic acid are highly rigid, limiting their use in flexible membranes. In contrast, 8,8'-dimethyl derivatives balance rigidity with moderate flexibility due to methyl group rotation, improving methanol permeation . The PHI-Cu(I) membrane (using 2,2′-biquinoline-6,6′-dicarbohydrazide) shows a 30% higher separation factor than non-metallated PHI, highlighting the role of metal coordination in enhancing selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.